N-(4-((7-chloro-4-nitrobenzo[c][1,2,5]oxadiazol-5-yl)amino)phenyl)acetamide
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Overview
Description
N-(4-((7-chloro-4-nitrobenzo[c][1,2,5]oxadiazol-5-yl)amino)phenyl)acetamide is a complex organic compound that belongs to the class of benzo[c][1,2,5]oxadiazoles. These compounds are known for their diverse pharmacological activities, including anticancer potential . The compound’s structure features a nitro group, a chloro group, and an acetamide group, which contribute to its unique chemical properties and reactivity.
Mechanism of Action
Target of Action
Compounds with similar structures have shown promising anticancer activity
Mode of Action
It is known that similar compounds interact with their targets through a nucleophilic substitution reaction .
Biochemical Pathways
Similar compounds have been shown to affect various pathways related to cancer and other diseases .
Result of Action
Similar compounds have shown promising results in in-vitro anti-cancer activities .
Action Environment
Similar compounds have been studied in various environments, including in vitro and in vivo settings .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((7-chloro-4-nitrobenzo[c][1,2,5]oxadiazol-5-yl)amino)phenyl)acetamide typically involves a multi-step process. One common method includes the reaction of 5-chloro-4-nitrobenzo[c][1,2,5]oxadiazole with 4-aminophenylboronic acid pinacol ester in dimethylformamide (DMF) at 90°C for 3 hours . This reaction yields the desired compound through a substitution reaction followed by hydrolysis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-((7-chloro-4-nitrobenzo[c][1,2,5]oxadiazol-5-yl)amino)phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The chloro group can be substituted with other nucleophiles.
Hydrolysis: The acetamide group can be hydrolyzed to form corresponding carboxylic acids.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and catalytic amounts of palladium.
Substitution: Reagents such as sodium azide or thiols can be used.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis reactions.
Major Products Formed
Reduction of Nitro Group: Formation of amino derivatives.
Substitution of Chloro Group: Formation of various substituted derivatives.
Hydrolysis of Acetamide Group: Formation of carboxylic acids.
Scientific Research Applications
N-(4-((7-chloro-4-nitrobenzo[c][1,2,5]oxadiazol-5-yl)amino)phenyl)acetamide has several scientific research applications:
Chemistry: Used as a fluorescent probe in analytical chemistry due to its strong fluorescence properties.
Biology: Employed in the study of enzyme activities and protein interactions.
Medicine: Investigated for its potential anticancer properties and as a hypoxia inhibitor.
Industry: Utilized in the development of new materials and nanotechnology applications.
Comparison with Similar Compounds
Similar Compounds
4-chloro-7-nitrobenzofurazan: Known for its use as a derivatizing reagent in chromatography.
N,N-Bis(7-nitrobenz[c][1,2,5]oxadiazol-4-yl)cystamine: A fluorescent derivative used in nano-chemistry.
Uniqueness
N-(4-((7-chloro-4-nitrobenzo[c][1,2,5]oxadiazol-5-yl)amino)phenyl)acetamide stands out due to its combination of a nitro group, chloro group, and acetamide group, which confer unique reactivity and biological activity. Its strong fluorescence and potential anticancer properties make it a valuable compound in various scientific fields.
Properties
IUPAC Name |
N-[4-[(7-chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN5O4/c1-7(21)16-8-2-4-9(5-3-8)17-11-6-10(15)12-13(19-24-18-12)14(11)20(22)23/h2-6,17H,1H3,(H,16,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYZSEDZGVKTOGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC2=C(C3=NON=C3C(=C2)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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